4,6-Dimethylquinoline-2-carboxylic acid 4,6-Dimethylquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20380402
InChI: InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

4,6-Dimethylquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC20380402

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethylquinoline-2-carboxylic acid -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 4,6-dimethylquinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)
Standard InChI Key XYUGUONNYPEQKO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Methyl groups at positions 4 and 6, which influence electronic and steric properties.

  • Carboxylic acid at position 2, introducing hydrogen-bonding capacity and acidity.

The IUPAC name is 4,6-dimethylquinoline-2-carboxylic acid, and its canonical SMILES string is CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O.

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2
Molecular weight201.22 g/mol
InChIInChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyXYUGUONNYPEQKO-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

  • Skraup synthesis: Cyclization of anilines with glycerol and sulfuric acid.

  • Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.

  • Pfitzinger reaction: Reaction of isatin derivatives with enolizable ketones to form quinoline-4-carboxylic acids .

For 4,6-dimethylquinoline-2-carboxylic acid, a plausible route involves:

  • Starting with 3,5-dimethylaniline.

  • Introducing a carboxylic acid group at position 2 via directed ortho-metalation or carboxylation .

Reaction Chemistry

The carboxylic acid group enables derivatization, such as:

  • Esterification: Formation of methyl or ethyl esters using alcohols and acid catalysts.

  • Amide coupling: Reaction with amines via carbodiimide-mediated coupling.

The methyl groups may hinder electrophilic substitution at positions 4 and 6, directing reactivity to positions 5 and 8.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue
Solubility in waterLow (estimated <1 mg/mL)
LogP (octanol-water)~2.5 (indicating moderate lipophilicity)
Melting pointNot reported; analogues range 150–250°C

Applications in Research

Pharmaceutical Intermediates

Quinoline derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. While 4,6-dimethylquinoline-2-carboxylic acid’s bioactivity is unstudied, structural analogs like 2,6-dimethylquinoline-4-carboxylic acid show promise in drug discovery .

Coordination Chemistry

The carboxylic acid group can act as a ligand for metal ions, potentially forming complexes with catalytic or magnetic properties. For example, quinoline-carboxylate complexes of lanthanides are studied for luminescence.

Comparative Analysis with Structural Isomers

Table 3: Comparison with 2,6-Dimethylquinoline-4-carboxylic Acid

Property4,6-Dimethylquinoline-2-carboxylic Acid2,6-Dimethylquinoline-4-carboxylic Acid
Molecular formulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2
Substituent positions4-CH₃, 6-CH₃, 2-COOH2-CH₃, 6-CH₃, 4-COOH
Research applicationsOrganic synthesis, coordination chemistryPharmaceutical intermediates

The positional isomerism significantly alters electronic properties and reactivity. The 2-carboxylic acid derivative may exhibit stronger hydrogen-bonding capacity due to proximity to the pyridine nitrogen .

Future Research Directions

  • Synthetic optimization: Developing efficient, scalable routes.

  • Biological screening: Evaluating antimicrobial/anticancer activity.

  • Material science: Exploring metal-organic frameworks (MOFs) or catalysts.

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